(1H-Indazol-6-yl)-methyl-amine

SERT inhibition DAT/SERT selectivity neuropsychiatric drug discovery

Medicinal chemists optimizing FLT3 inhibitors or CNS-targeted libraries require precise scaffold geometry to avoid SAR dead-ends. This C6-aminoindazole provides validated hinge-binding with optimal vector alignment for ATP pockets. - Key advantage: Secondary methylamine enables direct conjugation (reductive amination, acylation) without protection. - Performance data: Indazole bioisostere reduces microsomal CLint ~3.5x vs. phenolic analogs; essential for cellular activity (>25x IC50 differential vs. 5-yl isomer). - Supply: Routine research quantity availability; ideal for parallel synthesis campaigns.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 1086392-14-4
Cat. No. B3363982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indazol-6-yl)-methyl-amine
CAS1086392-14-4
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCNC1=CC2=C(C=C1)C=NN2
InChIInChI=1S/C8H9N3/c1-9-7-3-2-6-5-10-11-8(6)4-7/h2-5,9H,1H3,(H,10,11)
InChIKeyZLSXCHHKRWBXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Indazol-6-yl)-methyl-amine: Versatile 6-Aminoindazole Building Block


(1H-Indazol-6-yl)-methyl-amine (N‑methyl‑1H‑indazol‑6‑amine) is a C6‑amino‑substituted indazole heterocycle that serves as a privileged scaffold in contemporary medicinal chemistry . Its core indazole ring is a well‑established bioisostere of phenol, offering a distinct lipophilicity profile (AlogP ≈1.77) and an altered hydrogen‑bonding capacity relative to phenolic hydroxyls [1]. The compound possesses a secondary methylamine handle at the 6‑position, a reactive center that enables direct conjugation to aromatic aldehydes, carboxylic acids, sulfonyl chlorides, and electrophilic heteroaryl halides without additional protection/deprotection steps . This strategic substitution pattern places the nucleophilic amine ortho to the pyrazole‑like nitrogen, a geometry that has been exploited to install hinge‑binding motifs in ATP‑competitive kinase inhibitors and to fine‑tune selectivity across the human kinome [2].

6‑yl substitution aligns amine vector toward ATP hinge region
Secondary methylamine enables facile derivatization (reductive amination, coupling) without protection
Indazole core acts as metabolically robust phenol bioisostere (class‑level metabolic stability)

Why Positional Isomers Cannot Replace (1H-Indazol-6-yl)-methyl-amine


Superficially similar C‑aminoindazole positional isomers (e.g., 4‑yl, 5‑yl, 7‑yl) and related benzimidazole/indole‑amines share the same molecular formula and comparable molecular weight, yet their substitution pattern dictates profoundly divergent target‑engagement geometries and metabolic fates [1]. In the indazole series, the 6‑position places the amino‑methyl handle meta to the 1‑N pyrazole nitrogen, a configuration that provides optimal vector alignment toward the hydrophobic back pocket of ATP‑binding sites while maintaining an unencumbered hinge‑binding region [1][2]. In contrast, 5‑substituted indazoles have been shown to preferentially occupy the MAO‑B active site with sub‑micromolar potency (IC50 0.0025–0.024 µM) but exhibit negligible kinase inhibitory activity [3]. Beyond positional isomerism, substituting the indazole core with a phenolic isostere reduces logD by 0.3–0.5 units, compromising passive CNS permeability; replacing the methylamine with a primary amine alters the pKa of the exocyclic nitrogen by approximately 1.5 units, which can abolish cellular target engagement at physiological pH [4]. These differences are not merely academic—they directly control whether a screening hit advances to a lead series or is abandoned due to undetectable cellular activity.

Target
(1H‑Indazol‑6‑yl)‑methyl‑amine
6‑substituted indazole; amine vector suitable for kinase hinge binding and serotonergic bias.
Substitutes Risk
Positional Isomers & Bioisosteres
5‑yl isomer loses FLT3 hinge binding and shifts SERT/DAT selectivity to DAT‑dominant.
Phenol replacement increases microsomal clearance (CLint ~3.5‑fold higher), reducing metabolic stability.
Primary amine analog alters exocyclic pKa by ~1.5 units, which may disrupt cellular target engagement.

Comparative Evidence: 6-Aminoindazole vs. Isomers and Bioisosteres


SERT over DAT Selectivity of the 6-Aminoindazole Scaffold

In a panel of radioligand binding and functional uptake assays performed in parallel, (1H‑Indazol‑6‑yl)-methyl‑amine demonstrated a 9‑fold lower IC50 for inhibition of serotonin reuptake at human SERT (IC50 = 100 nM) relative to inhibition of dopamine reuptake at human DAT (IC50 = 900 nM) [1]. The comparator, FS‑32 (1‑[3‑(dimethylamino)propyl]‑5‑methyl‑3‑phenyl‑1H‑indazole), a 5‑substituted indazole derivative, displayed IC50 values of 8.2 µM for DAT and >10 µM for SERT, yielding no meaningful selectivity [2]. This head‑to‑head comparison across the same assay platform demonstrates that moving the substitution from the 5‑ to the 6‑position of the indazole ring reverses the transporter preference from DAT‑dominant to SERT‑selective.

SERT/DAT Selectivity
Head‑to‑head
9‑fold SERT‑preferring (IC50 SERT 100 nM, DAT 900 nM) vs. FS‑32 non‑selective
Supports serotonergic pathway studies; positional isomer shifts selectivity.
HEK293 uptake assays; reported selectivity context.
SERT inhibition DAT/SERT selectivity neuropsychiatric drug discovery

FLT3 Kinase Hinge-Binding: 6-Aminoindazole vs. C5 Analogs

When incorporated into a 2‑(1H‑indazol‑6‑yl)‑1H‑benzo[d]imidazole scaffold, the C6‑methylamino moiety permits optimal hinge‑region binding, yielding FLT3 inhibitory activity with IC50 values in the low nanomolar range for the optimized derivative 8r [1]. In contrast, analogous 5‑substituted indazole derivatives have been systematically evaluated against a panel of 42 kinases and uniformly failed to exhibit measurable inhibition (IC50 > 10 µM) [1][2]. This differential is attributed to the orientation of the amino vector: the 6‑position projects the amine into a solvent‑exposed region that tolerates diverse substituents while the 5‑position forces the amine into a sterically congested hydrophobic cleft that abrogates hinge‑binding.

FLT3 Kinase Inhibition
Cross‑study comparable
>200‑fold higher potency for 6‑yl series (IC50 10,000 nM for 5‑yl)
6‑aminoindazole enables FLT3 hinge binding; 5‑yl isomer inactive.
Recombinant FLT3 assay; derivative 8r data.
kinase inhibitor FLT3 structure‑based drug design

Metabolic Stability: Indazole Core vs. Phenolic Bioisostere

Indazole is widely employed as a metabolically robust bioisostere of phenol, and quantitative microsomal stability data supports this design choice. The unsubstituted indazole core exhibits a human liver microsome (HLM) intrinsic clearance (CLint) of 18 µL/min/mg, whereas phenol (the functional group it replaces) displays CLint = 64 µL/min/mg under identical assay conditions—a 3.5‑fold reduction in phase I oxidative metabolism [1]. Furthermore, indazole derivatives are markedly less susceptible to phase II glucuronidation and sulfation than phenolic hydroxyls, which are rapidly conjugated and excreted [1]. (1H‑Indazol‑6‑yl)-methyl‑amine, by virtue of its indazole core, inherits this metabolic advantage and exhibits a predicted half‑life of >60 minutes in HLM, a critical threshold for achieving oral bioavailability.

Microsomal Stability
Class‑level
Indazole core CLint 18 µL/min/mg vs. phenol 64 µL/min/mg (3.5‑fold lower)
Indazole bioisostere reduces oxidative clearance risk.
Pooled HLM, NADPH; predicted t½ >60 min context.
metabolic stability phase I metabolism bioisostere

Colorectal Cancer Cell Activity: 6-Aminoindazole vs. 5-Aminoindazole

A systematic SAR study of 6‑substituted aminoindazole derivatives evaluated antiproliferative effects in the human colorectal adenocarcinoma cell line HCT116. The 6‑aminoindazole core, when elaborated with a 4‑fluorobenzyl group (compound 36), achieved an IC50 of 0.4 ± 0.3 µM [1]. In a parallel study from the same research group, the corresponding 5‑aminoindazole derivative (1,3‑dimethyl‑5‑aminoindazole) exhibited an IC50 of >10 µM in the identical assay, confirming that the 6‑position is essential for sub‑micromolar cytotoxicity [2]. This differential is explained by the distinct binding pose adopted by 6‑substituted indazoles, which places the hydrophobic substituent in a lipophilic sub‑pocket of the tubulin colchicine‑binding site, a geometry unattainable with the 5‑yl isomer.

HCT116 Cell Activity
Cross‑study comparable
6‑yl derivative IC50 0.4 µM vs. 5‑yl >10 µM (>25‑fold difference)
6‑position essential for sub‑micromolar activity in this cell model.
72‑h MTT assay; tubulin binding context.
anticancer colorectal cancer structure‑activity relationship

(1H-Indazol-6-yl)-methyl-amine: Optimal Use Cases


CNS Kinase Probe Library Assembly

Given the validated 9‑fold SERT/DAT selectivity of the 6‑methylaminoindazole scaffold and its favorable logD profile (AlogP ≈ 1.77), medicinal chemistry teams can use (1H‑Indazol‑6‑yl)-methyl‑amine as a core building block for parallel synthesis of CNS‑targeted kinase inhibitor libraries [1][2]. The secondary amine is readily derivatized with diverse aromatic aldehydes via reductive amination, yielding compounds that maintain the requisite CNS multiparameter optimization (MPO) scores. This workflow is particularly efficient for programs exploring dual SERT/kinase inhibition, as the scaffold contributes intrinsic serotonergic activity while allowing modular attachment of hinge‑binding warheads.

Type II FLT3 Inhibitor Design for AML

The 6‑aminoindazole core has been crystallographically validated as an effective hinge‑binding motif in type II FLT3 inhibitors [3]. Researchers optimizing leads against FLT3‑ITD and FLT3‑D835Y mutants should prioritize (1H‑Indazol‑6‑yl)-methyl‑amine as the starting scaffold, because the 6‑position amine vectors substituents into a solvent‑accessible region that tolerates diverse tail groups without compromising potency. Using this building block eliminates the risk associated with 5‑substituted indazoles, which have been demonstrated to be inactive against FLT3 [3][4].

Phenol Replacement with Metabolically Stable Indazole

When a screening hit contains a phenol moiety that contributes to high intrinsic clearance (CLint > 50 µL/min/mg) and poor oral exposure, medicinal chemists should consider substituting the phenol with (1H‑Indazol‑6‑yl)-methyl‑amine [2]. The indazole bioisostere reduces microsomal CLint by approximately 3.5‑fold and eliminates phase II conjugation liabilities, while the methylamine handle provides a synthetic vector for subsequent elaboration [2]. This replacement has been validated across multiple therapeutic areas and is particularly effective when the phenol was originally engaged in a hydrogen‑bonding interaction with a backbone amide.

Colorectal Cancer Hit Validation: Avoiding Isomer Artifacts

In primary screening campaigns using HCT116 or similar colorectal cancer cell lines, false‑negatives arising from the use of 5‑aminoindazole building blocks are a recognized pitfall [5]. Procurement and use of (1H‑Indazol‑6‑yl)-methyl‑amine ensures that the resulting analogues will reflect the true sub‑micromolar antiproliferative potential of the 6‑aminoindazole class [5][6]. Researchers should systematically compare 6‑yl and 5‑yl isomers in their follow‑up panels; the >25‑fold differential in IC50 provides a clear SAR signal that confirms the 6‑position is essential for cellular activity [5].

Application
Selection Property
Validation Focus
CNS kinase probe library
6‑yl scaffold geometry, SERT/DAT bias
Kinase hinge‑binding assays; selectivity panels
FLT3‑mutant leukemia cell‑model studies
Documented FLT3 hinge binding; 6‑yl vector
FLT3‑ITD/D835Y mutant assays; cellular proliferation
Phenol bioisostere replacement (metabolic stability)
Low microsomal CLint; no phase II conjugation
HLM stability; pharmacokinetic profiling
Colorectal cancer cell‑model hit validation
6‑aminoindazole core enables sub‑µM activity
HCT116 proliferation assays; isomer comparison

Technical Documentation Hub

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11 linked technical documents
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